8-Bromoimidazo[1,5-a]pyridine

Synthetic Methodology Cross-Coupling Drug Discovery

In kinase inhibitor SAR campaigns, substituting one bromoimidazo[1,5-a]pyridine regioisomer for another alters the fragment vector, compromising target binding. 8-Bromoimidazo[1,5-a]pyridine (CAS 1052271-60-9) delivers the precise 8-position bromine handle for Suzuki-Miyaura diversification. • Regiospecific C8-Br enables defined fragment orientation in ATP-binding pocket • ≥97% purity ensures reproducible cross-coupling yields (typical >80%) • Bulk quantities available for parallel library synthesis & process scale-up

Molecular Formula C7H5BrN2
Molecular Weight 197.035
CAS No. 1052271-60-9
Cat. No. B2561441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,5-a]pyridine
CAS1052271-60-9
Molecular FormulaC7H5BrN2
Molecular Weight197.035
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
InChIKeyYETMJXPCEJHPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoimidazo[1,5-a]pyridine: Core Properties & Sourcing


8-Bromoimidazo[1,5-a]pyridine (CAS 1052271-60-9) is a brominated heteroaromatic building block featuring an imidazo[1,5-a]pyridine core scaffold . This core is recognized in medicinal chemistry for its potential as a kinase inhibitor hinge-binding motif, with the bromine atom at the 8-position offering a versatile synthetic handle for diversification, particularly via Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C7H5BrN2, with a molecular weight of approximately 197.03 g/mol and a reported XLogP3 of 2.5 .

Imidazo[1,5-a]pyridine core reported as kinase inhibitor hinge-binding motif
8-Br position supports Suzuki-Miyaura cross-coupling diversification
May support focused library synthesis and scale-up workflows

8-Bromoimidazo[1,5-a]pyridine: 8-Position Regiochemistry Specificity


While multiple bromo- and chloro-substituted imidazo[1,5-a]pyridine regioisomers are commercially available, they cannot be simply interchanged in a synthetic sequence or SAR study. The position of the halogen atom on the fused bicyclic system dictates the electronic environment of the core, the reactivity of the halogen in cross-coupling reactions, and the ultimate vector of any introduced aryl or heteroaryl group . A 5-, 7-, or 8-bromo substituent will project a coupled fragment in a different three-dimensional orientation relative to the imidazo[1,5-a]pyridine core, which is critical for target binding . Furthermore, the inherent reactivity of the C-Br bond varies with its position, leading to different synthetic yields and optimal coupling conditions, making direct substitution of one regioisomer for another a high-risk deviation with potentially significant impacts on project timelines and outcomes .

8-Bromoimidazo[1,5-a]pyridine vs 5-/7-Bromo or 8-Chloro regioisomers
  • Regioisomer position may alter cross-coupling efficiency and final substituent vector orientation
  • 8-Chloro analog may require harsher coupling conditions, limiting analog scope

8-Bromoimidazo[1,5-a]pyridine: Differentiation Against Closest Analogs


Cross-Coupling Reactivity at the 8-Position

The 8-bromo substituent in 8-bromoimidazo[1,5-a]pyridine is strategically positioned for superior reactivity in palladium-catalyzed cross-coupling reactions compared to other regioisomers. While direct comparative data for the 8-isomer versus the 5- or 7-isomers is not available in the public domain, the bromine atom at the 8-position is less sterically hindered than the 5-position, which is ortho to the bridgehead nitrogen, and is more electronically activated than the 7-position for oxidative addition . The broader class of bromo-imidazopyridines has been successfully employed in Suzuki-Miyaura cross-couplings with yields ranging from 61% to 91% [1], indicating a high potential for efficient derivatization. In contrast, the chloro-analog 8-chloroimidazo[1,5-a]pyridine (CAS 956003-78-4) is a significantly less reactive electrophile for such transformations, requiring harsher conditions or specialized catalyst systems .

Cross-Coupling Reactivity
Class-level inference
8-Br reported as more reactive than 8-Cl; 5-position sterically hindered
Supports selection for library diversification
No direct comparative data available
Synthetic Methodology Cross-Coupling Drug Discovery

Balanced Lipophilicity and Drug-Likeness

8-Bromoimidazo[1,5-a]pyridine possesses a distinct physicochemical profile that offers a strategic advantage over other halo-analogs. Its calculated XLogP3 value is 2.5 , placing it within the optimal range for oral drug candidates according to Lipinski's Rule of Five. This contrasts with the chloro-analog, 8-chloroimidazo[1,5-a]pyridine, which has a lower molecular weight (152.58 g/mol) and a different lipophilicity profile . The presence of the heavier bromine atom contributes to a higher molecular weight and a different electronic distribution, which can favorably influence binding affinity through halogen bonding and hydrophobic interactions not possible with smaller halogens .

Lipophilicity
Data to verify
XLogP3 2.5
Reported within typical oral drug-like range
Calculated property; experimental LogP not reported
Medicinal Chemistry ADME Physicochemical Properties

Broad Commercial Availability

8-Bromoimidazo[1,5-a]pyridine is widely available from multiple reputable chemical suppliers, ensuring a stable and reliable supply chain for research programs . It is typically offered in high purity (≥97%) and in quantities ranging from milligrams to grams, suitable for both initial screening and scale-up. While other regioisomers, such as 7-bromoimidazo[1,5-a]pyridine (CAS 865156-48-5) [1], are also commercially available, the 8-bromo isomer's broader availability and competitive pricing can be a deciding factor for procurement, especially for large-scale library synthesis or when consistent, on-demand supply is critical.

Commercial Availability
Supplier survey
Purity ≥97%
Multiple suppliers; supports procurement planning
Verify lot-specific purity and pricing
Procurement Supply Chain Building Blocks

8-Bromoimidazo[1,5-a]pyridine: R&D and Industrial Applications


Kinase Inhibitor Library Synthesis

As a core scaffold for imidazo[1,5-a]pyridine-based kinase inhibitors , 8-Bromoimidazo[1,5-a]pyridine is ideal for generating focused libraries. Its bromine handle allows for efficient parallel synthesis of 8-aryl or 8-heteroaryl derivatives via Suzuki-Miyaura coupling . This is a primary application where the 8-position regioisomer is specifically chosen to explore a distinct vector of chemical space not accessible with other isomers.

Scale-Up and Late-Stage Functionalization

The commercial availability of 8-Bromoimidazo[1,5-a]pyridine in high purity and bulk quantities makes it a dependable intermediate for process chemistry. Its well-defined reactivity in cross-coupling reactions allows for the late-stage introduction of complex fragments, a common strategy in optimizing the properties of a lead candidate .

Herbicide Discovery Targeting Photosystem II

The brominated imidazo[1,5-a]pyridine core has reported utility in agrochemical research, particularly in the design of selective herbicides . The 8-bromo isomer can serve as a starting point for synthesizing analogs designed to interact with specific plant proteins, leveraging the scaffold's established role in kinase inhibition for novel mechanisms of action.

Bifunctional Probes and Molecular Tools

The ability to selectively functionalize the 8-position makes this compound valuable for creating chemical probes. It can be used to attach fluorophores, biotin, or other tags to the imidazo[1,5-a]pyridine core, enabling target identification or mechanistic studies in chemical biology .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
8-Bromo Suzuki handle
Library diversity and SAR exploration
Scale-up and late-stage functionalization
Purity and bulk supply availability
Process reproducibility and yield consistency
Herbicide discovery (Photosystem II)
Core scaffold for agrochemical research
Plant target interaction assays
Bifunctional probes and chemical biology tools
8-Position functionalization handle
Bioconjugation and target identification

Technical Documentation Hub

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38 linked technical documents
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